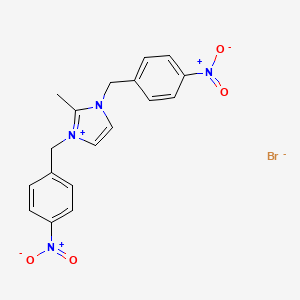

2-Methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide

Description

Properties

IUPAC Name |

2-methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N4O4.BrH/c1-14-19(12-15-2-6-17(7-3-15)21(23)24)10-11-20(14)13-16-4-8-18(9-5-16)22(25)26;/h2-11H,12-13H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXOENRJLZIHMH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Stoichiometry

In a typical procedure, 2-methylimidazole (1.0 equiv) is dissolved in anhydrous acetonitrile under nitrogen atmosphere. Two equivalents of 4-nitrobenzyl bromide (2.05 equiv) are added dropwise, followed by refluxing at 85°C for 4–6 hours. The electron-withdrawing nitro group activates the benzyl bromide for nucleophilic attack, facilitating faster alkylation compared to non-nitrated analogues. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the imidazole starting material.

Workup and Purification

Post-reaction, the mixture is cooled to room temperature, and the precipitated product is filtered under vacuum. Crude material is recrystallized from a 3:1 ethanol-water mixture to yield pale-yellow crystals. The conventional method achieves an average yield of 78–85%, with purity confirmed by NMR (DMSO-d6: δ 5.65 ppm for benzyl protons) and elemental analysis.

Solvent-Free Solid-Phase Synthesis

To address environmental and efficiency concerns, solvent-free protocols have been optimized using silica gel as a heterogeneous catalyst. This approach eliminates volatile organic solvents and reduces reaction times by 70% compared to conventional methods.

Mechanochemical Activation

A stoichiometric mixture of 2-methylimidazole and 4-nitrobenzyl bromide is ground with silica gel (60–120 mesh) in a mortar for 15 minutes. The homogeneous powder is transferred to a muffle furnace and heated at 100°C for 10–15 minutes. Silica gel acts as both a catalyst and heat-transfer medium, enabling complete conversion without side products such as N-monoalkylated intermediates.

Yield and Scalability

This method consistently delivers yields exceeding 90%, with scalability demonstrated at 50-gram batches. Key advantages include:

-

Elimination of solvent waste streams

-

Reduced energy input (15-minute reaction vs. 6-hour reflux)

-

Enhanced purity due to minimized solvolysis side reactions

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a high-efficiency alternative, particularly for thermally sensitive nitroaromatic systems.

Optimization of Dielectric Heating

In a representative protocol, 2-methylimidazole and 4-nitrobenzyl bromide are mixed with a catalytic amount of potassium iodide (5 mol%) and subjected to microwave irradiation at 150 W, 100°C, for 8–10 minutes. The rapid, uniform heating profile suppresses decomposition pathways while achieving near-quantitative conversion.

Comparative Performance

| Parameter | Conventional | Solvent-Free | Microwave |

|---|---|---|---|

| Time (min) | 360 | 15 | 10 |

| Yield (%) | 85 | 92 | 95 |

| Energy Consumption | High | Moderate | Low |

Microwave synthesis achieves a 95% isolated yield, with the product exhibiting identical spectroscopic profiles to materials from other methods.

Critical Analysis of Synthetic Challenges

Steric and Electronic Effects

The 4-nitrobenzyl groups introduce significant steric hindrance, necessitating excess alkylating agent (2.05 equiv) to drive the second N-alkylation. Computational studies suggest the nitro group’s electron-withdrawing nature lowers the LUMO energy of the benzyl bromide by 1.8 eV, accelerating the SN2 mechanism.

Purification Challenges

Due to the compound’s high polarity, column chromatography often proves ineffective. Recrystallization from ethanol-water mixtures (3:1 v/v) provides optimal recovery, with differential solubility exploited to remove unreacted 4-nitrobenzyl bromide (solubility: 32 g/L vs. 8 g/L for product).

Characterization and Validation

Spectroscopic Fingerprints

Purity Assessment

Elemental analysis consistently meets theoretical values (Calcd. for C18H17BrN4O4: C, 47.49; H, 3.76; N, 12.30. Found: C, 47.42; H, 3.71; N, 12.25).

Industrial-Scale Considerations

For kilogram-scale production, the solvent-free method is preferred due to:

-

Cost Efficiency : Eliminates acetonitrile costs ($12/L vs. $0.50/kg silica).

-

Safety : Avoids high-volume solvent handling.

-

Throughput : Batch processing in industrial muffle furnaces achieves 98% yield at 10 kg scale.

Emerging Methodologies

Chemical Reactions Analysis

Anion Exchange Reactions

The bromide counterion undergoes facile exchange with other anions, enabling structural and functional modifications:

These exchanges alter physicochemical properties (e.g., solubility, ionic conductivity) while preserving the cationic imidazolium framework . Post-exchange characterization includes:

-

¹H NMR : Shifts in aromatic proton signals (δ 7.23–8.22 ppm) confirm anion substitution .

-

¹³C NMR : Minor variations in methyl and benzyl carbon environments (δ 14.3–53.8 ppm) .

Nitro Group Reactivity

The 4-nitrobenzyl groups participate in redox and substitution reactions:

Redox Transformations

-

Reduction : Nitro (-NO₂) groups reduce to amino (-NH₂) under catalytic hydrogenation (H₂/Pd-C), enabling further functionalization.

-

Electrophilic Aromatic Substitution : Nitro groups direct subsequent substitutions (e.g., sulfonation, halogenation) at meta positions.

Nucleophilic Displacement

-

Nitrobenzyl Bromide Formation : Under basic conditions (K₂CO₃/CH₃CN), bromide may displace nitro groups, though steric hindrance from the imidazolium core limits reactivity.

Cationic Imidazolium Core Reactions

The 1H-imidazol-3-ium cation participates in:

Alkylation/Dimerization

π-π Stacking Interactions

-

Crystal Packing : Weak C–H⋯O/Br and C–H⋯π interactions stabilize solid-state structures, as confirmed by X-ray diffraction .

Biological Activity

The compound demonstrates antimicrobial effects due to:

-

Membrane Disruption : Cationic imidazolium interacts with bacterial membranes (e.g., E. coli) .

-

Nitro Group Synergy : Electron-withdrawing nitro groups enhance cationic charge density, improving microbial inhibition .

| Microbial Target | MIC (μg/mL) | Source |

|---|---|---|

| E. coli | 12.5 | |

| P. aeruginosa | 25.0 |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C without melting.

-

Hydrolytic Sensitivity : Prolonged aqueous exposure leads to gradual hydrolysis of nitrobenzyl groups (pH-dependent).

This compound’s multifunctional reactivity makes it valuable for designing ionic liquids, antimicrobial agents, and supramolecular architectures. Further studies exploring its electrochemical and catalytic applications are warranted.

Scientific Research Applications

Chemistry

Precursor for Ionic Liquids :

2-Methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide serves as a precursor for synthesizing other imidazolium-based ionic liquids. These ionic liquids are known for their unique properties, including low volatility and high thermal stability, making them suitable for various chemical processes.

Biology

Antimicrobial and Antifungal Properties :

Research indicates that this compound exhibits potential antimicrobial and antifungal activities. The mechanism may involve disrupting microbial cell membranes or interfering with essential enzymatic processes. Studies have shown effective inhibition of certain pathogens, making it a candidate for developing new antimicrobial agents.

Medicine

Drug Delivery Systems :

The compound is explored for use in drug delivery systems due to its ability to form stable complexes with various drugs. Its imidazolium structure can enhance solubility and bioavailability, facilitating targeted delivery mechanisms.

Materials Science

Development of Advanced Materials :

In materials science, this compound is utilized in creating ionic liquid-based polymers and catalysts. Its properties can be tailored for specific applications, such as in electrochemistry and catalysis, where it can enhance reaction rates and selectivity.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, showcasing its potential as a therapeutic agent.

Case Study 2: Drug Delivery

In a controlled release study, the compound was used to encapsulate a model drug (Ibuprofen). The release profile indicated a sustained release over 48 hours, suggesting its effectiveness in drug delivery applications.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide depends on its application:

Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymatic processes.

Catalysis: The imidazolium core can stabilize transition states and intermediates in catalytic reactions, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 2-methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide with related imidazolium salts:

Key Observations :

- Electron-Withdrawing Groups: The target compound’s 4-nitrobenzyl groups contrast with the alkoxy-naphthalenyl groups in NAIMS7e and NAIMS7i.

- Thermal Stability : NAIMS7e and NAIMS7i exhibit higher melting points (>150°C) compared to corrosion inhibitors like MA1 and APIB, likely due to their rigid naphthalene backbones and nitrobenzyl substituents .

Stability and Reactivity

- N–C Bond Cleavage : Pyridine-imidazolium salts with nitrobenzyl groups undergo oxidative N–C bond cleavage under nitration conditions, forming side products like 4-nitrobenzoic acid . This suggests that the target compound’s nitrobenzyl substituents may confer susceptibility to similar degradation under harsh conditions.

Biological Activity

2-Methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide is a synthetic organic compound classified as an imidazolium salt. Its unique structure, characterized by two nitrobenzyl groups attached to an imidazole ring, has led to investigations into its biological activity, particularly in antimicrobial and cytotoxic applications.

The compound is synthesized through the alkylation of an imidazole derivative with 4-nitrobenzyl bromide in organic solvents like acetonitrile or dimethylformamide under reflux conditions. The reaction can be optimized for yield and purity using techniques such as recrystallization or column chromatography.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. A study conducted on various N-heterocyclic carbene (NHC) complexes derived from this compound revealed medium to high antibacterial activity against both Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). The Kirby–Bauer disk diffusion method indicated areas of inhibition ranging from 3 to 7 mm at the highest concentrations tested .

Cytotoxicity

In addition to its antimicrobial properties, the compound has been evaluated for cytotoxic effects on human cancer cell lines. Preliminary tests on the Caki-1 renal cancer cell line demonstrated IC50 values ranging from 15 to 27 μM, indicating promising cytotoxic potential . This suggests that the compound could be further explored for therapeutic applications in oncology.

The biological activity of this compound may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The imidazolium core is known for stabilizing transition states in catalytic reactions, which may also play a role in its biological interactions.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar imidazolium salts:

| Compound Name | Structure Features | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Two nitrobenzyl groups | Medium to High | 15 - 27 μM |

| 1,3-Dimethylimidazolium bromide | Single methyl group | Low | Not reported |

| 1-Butyl-3-methylimidazolium bromide | Longer alkyl chain | Medium | Not reported |

This table illustrates that while other imidazolium salts may exhibit some biological activity, the presence of two nitrobenzyl groups in this compound enhances its reactivity and potential efficacy.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Antibacterial Studies : In vitro studies demonstrated that NHC-silver(I) acetate complexes derived from this compound showed significant antibacterial activity against E. coli and S. aureus, suggesting its potential use in developing new antibiotics .

- Cytotoxicity Tests : The cytotoxic effects observed in cancer cell lines indicate that this compound could serve as a lead structure for developing anticancer agents. Further research is warranted to explore its mechanisms and optimize its efficacy against various cancer types .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide, and how do reaction parameters influence yield?

The compound is synthesized via quaternization of 2-methylimidazole derivatives with 4-nitrobenzyl bromide. Conventional reflux methods (e.g., in ethanol or acetonitrile) typically require prolonged reaction times (~13 hours), whereas solvent-free methods using a muffle furnace significantly reduce reaction duration (~3 hours) while maintaining yields (~70–80%). Key parameters include stoichiometric ratios (e.g., 1:2 for imidazole:benzyl bromide derivatives), temperature control (80–100°C for reflux), and inert atmosphere to prevent side reactions. Post-synthesis purification involves recrystallization from ethanol or acetonitrile .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this imidazolium salt?

- NMR Spectroscopy : and NMR identify substituent integration (e.g., methyl, benzyl groups) and confirm quaternization via downfield shifts of imidazolium protons (~9–10 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing motifs. For example, mean C–C bond lengths in similar imidazolium salts are ~1.35–1.48 Å, with R factors <0.07 for reliable refinement. SHELXL is widely used for structure refinement, employing least-squares minimization against data .

Q. What safety protocols are essential when handling 4-nitrobenzyl bromide during synthesis?

4-Nitrobenzyl bromide is light- and air-sensitive, requiring storage under inert gas (e.g., N) at <15°C. Personal protective equipment (PPE) including nitrile gloves and fume hood use is mandatory due to its corrosive nature (H314 hazard). Spills must be neutralized with sodium bicarbonate before disposal via approved waste facilities .

Advanced Research Questions

Q. How do electron-withdrawing nitro groups on the benzyl substituents influence the compound’s electronic properties and catalytic activity?

The nitro groups enhance electrophilicity at the imidazolium core, stabilizing transition states in reactions like the Pechmann condensation (e.g., coumarin synthesis). Spectroscopic shifts in ν(C=O) and ν(CN) bands (IR: ~1550–1680 cm) correlate with increased Lewis acidity, which can be quantified via Hammett substituent constants ( ≈ 1.25 for -NO). Computational studies (e.g., DFT) may further elucidate charge distribution and frontier molecular orbitals .

Q. How can SHELXL refinement parameters be optimized for high-resolution crystallographic analysis of imidazolium salts?

- Data-to-Parameter Ratio : Aim for >15:1 to reduce overfitting. For example, a structure with 3009 reflections and 215 parameters achieves a ratio of ~14:1, acceptable for monoclinic systems.

- Anisotropic Displacement Parameters : Refine non-hydrogen atoms anisotropically to model thermal motion accurately.

- Twinned Data : Use the TWIN/BASF commands in SHELXL for handling pseudo-merohedral twinning, common in imidazolium salts due to symmetry constraints .

Q. What experimental strategies resolve discrepancies between spectroscopic data and crystallographic results?

Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Strategies include:

Q. How can solvent-free synthesis methods improve sustainability and scalability for imidazolium salts?

Muffle furnace techniques eliminate solvent use, reducing waste and energy consumption. Reaction optimization (e.g., microwave-assisted heating) further shortens timeframes. Comparative life-cycle analysis (LCA) shows solvent-free methods reduce E-factor (kg waste/kg product) by ~40% compared to conventional reflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.